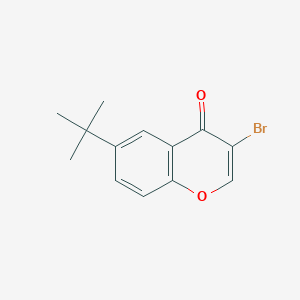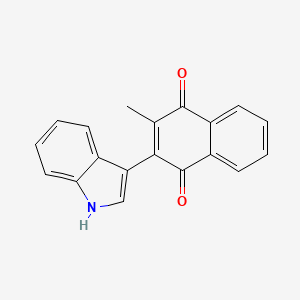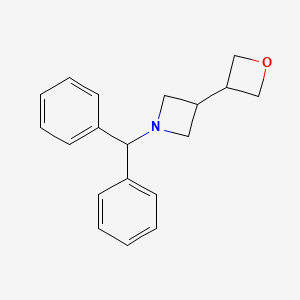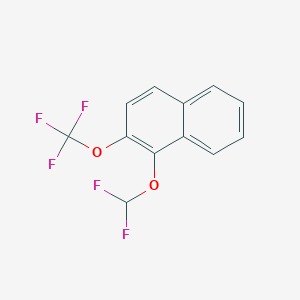
1,8-Naphthyridine-3-carboxamide, 7-ethyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide, can be achieved through various methods. Some of the common synthetic routes include:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This method uses green strategies and involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds.
Metal-Catalyzed Synthesis: This involves the use of metal catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
Industrial production methods for 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide typically involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides .
Aplicaciones Científicas De Investigación
7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its biological activity.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in various biochemical assays and studies.
Mecanismo De Acción
The mechanism of action of 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide include other naphthyridine derivatives such as:
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct biological activities.
1,6-Naphthyridines: These derivatives also have unique properties and applications.
Uniqueness
What sets 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
647841-81-4 |
|---|---|
Fórmula molecular |
C17H15N3O |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-2-13-9-14(11-6-4-3-5-7-11)15-8-12(16(18)21)10-19-17(15)20-13/h3-10H,2H2,1H3,(H2,18,21) |
Clave InChI |
DECARFRIMKZYME-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C2C=C(C=NC2=N1)C(=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11841851.png)

![8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)
![Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841873.png)
![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione](/img/structure/B11841882.png)
![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)




![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)
